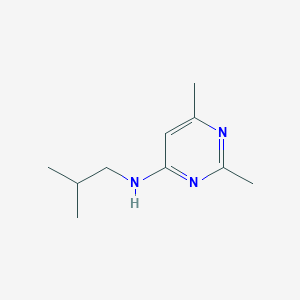
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine, also known as DMPA, is a chemical compound that belongs to the pyrimidine class of compounds. It has been extensively studied due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine involves its binding to the active site of DHODH, thereby preventing the enzyme from carrying out its catalytic function. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The inhibition of DHODH ultimately leads to the death of rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine has been shown to exhibit significant antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine has been suggested as a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine is its potency as an inhibitor of DHODH, making it a useful tool for scientific research. However, 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, the toxicity of 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine to normal cells must be carefully evaluated to ensure its safety for use in vivo.
Zukünftige Richtungen
Future research on 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine could focus on its potential as a therapeutic agent for the treatment of cancer. Further studies could explore its efficacy in combination with other chemotherapeutic agents, as well as its toxicity to normal cells. Additionally, the development of more potent and stable analogs of 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine could enhance its utility as a tool for scientific research.
Synthesemethoden
The synthesis of 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine can be achieved through a multi-step process starting from commercially available starting materials. One of the most efficient methods involves the reaction of 2,6-dimethylpyrimidin-4-amine with 2-methylpropylamine in the presence of a suitable catalyst. The resulting product is then purified and characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine has been found to exhibit various biological activities, making it a useful tool for scientific research. It has been shown to act as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, ultimately resulting in cell death.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)6-11-10-5-8(3)12-9(4)13-10/h5,7H,6H2,1-4H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMQNBSOCPVOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


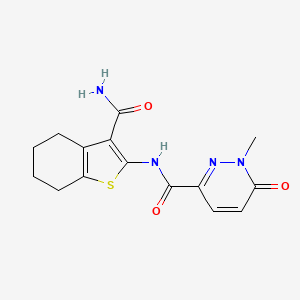

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
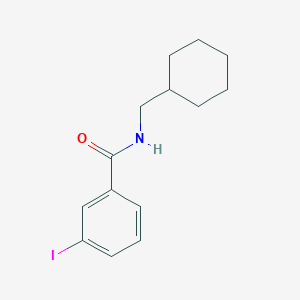
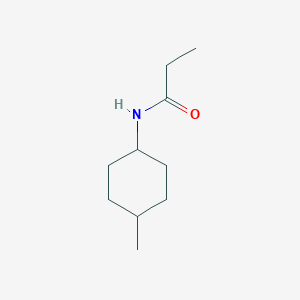
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)
![2-[4-[(4-fluorophenyl)sulfonyl-methylamino]phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479176.png)
![3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)
![3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479190.png)
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)
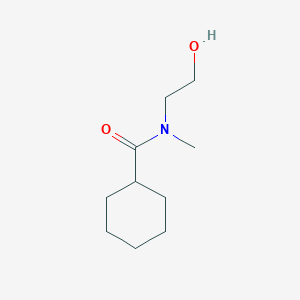
![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B7479213.png)